molecular formula C14H15N5S2 B6443094 4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640822-50-8

4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6443094
CAS RN: 2640822-50-8
M. Wt: 317.4 g/mol
InChI Key: ARAZGLDUORZXQC-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 . It has been the subject of considerable interest for designing new antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, they can be prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo various chemical reactions. For example, they can inhibit the growth of Ehrlich’s Ascites Carcinoma cells (EAC) after in vivo testing .


Physical And Chemical Properties Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds. Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .

Scientific Research Applications

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include “4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole”, have been synthesized and evaluated as potent antimicrobial agents . They have shown significant activity against various pathogens, including E. coli , B. mycoides , and C. albicans .

Anti-inflammatory and Analgesic Agents

Thiadiazole nucleus is present as a core structural component in a variety of drug categories, including anti-inflammatory and analgesic agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

Antiepileptic Agents

The 1,3,4-thiadiazole nucleus is also found in antiepileptic agents . This highlights the versatility of this compound in various medical applications .

Antiviral Agents

1,3,4-thiadiazole derivatives have been found to exhibit antiviral properties . This makes them valuable in the development of new antiviral drugs .

Antineoplastic Agents

Compounds containing the 1,3,4-thiadiazole nucleus have been used in the development of antineoplastic agents . This suggests potential applications in cancer treatment .

Antitubercular Agents

The 1,3,4-thiadiazole nucleus is also present in antitubercular agents . This indicates its potential use in the treatment of tuberculosis .

These are just a few of the many potential applications of “4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole” in scientific research. It’s clear that this compound and its derivatives have a broad spectrum of pharmacological activities, making them valuable in various fields of medicinal chemistry .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is believed to be related to their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives could involve the design of new antitumor agents . Additionally, some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .

properties

IUPAC Name

4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S2/c1-10-3-2-4-11-13(10)16-14(20-11)19-7-5-18(6-8-19)12-9-15-21-17-12/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAZGLDUORZXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

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